molecular formula C20H15ClN2O4 B2563526 N-(benzo[d][1,3]dioxol-5-yl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 899947-85-4

N-(benzo[d][1,3]dioxol-5-yl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2563526
CAS No.: 899947-85-4
M. Wt: 382.8
InChI Key: SDWLZQLAWYAKRS-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule of interest for chemical biology and early-stage discovery research. This compound features a 1,3-benzodioxole moiety, a common structural component found in various biologically active molecules, coupled with a dihydropyridinone core. While the specific biological profile and mechanism of action for this exact molecule are not yet fully characterized, compounds within this structural class have demonstrated significant research value. For instance, structurally similar N-(benzo[d][1,3]dioxol-5-yl) derivatives have been designed and synthesized as novel auxin receptor agonists, showing a remarkable promotive effect on root growth in plant models . Other derivatives incorporating the benzo[d][1,3]dioxol-5-yl group have been investigated for their anticancer activity, with some showing potent effects in cell-based assays . The presence of the 1,3-benzodioxole system and the dihydropyridinone scaffold offers a versatile chemical platform for researchers exploring structure-activity relationships (SAR) in various fields. This product is intended for research purposes only, providing a key intermediate or chemical probe for developing novel active compounds in agrochemical and pharmaceutical discovery. It is strictly for laboratory use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1-[(4-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O4/c21-14-5-3-13(4-6-14)11-23-9-1-2-16(20(23)25)19(24)22-15-7-8-17-18(10-15)27-12-26-17/h1-10H,11-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDWLZQLAWYAKRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=CN(C3=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and metabolic disorders. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The compound has the following chemical properties:

  • Molecular Formula : C21H18ClN3O3
  • Molecular Weight : 397.84 g/mol
  • CAS Number : Not explicitly mentioned in the sources but can be referenced for further studies.

The structure features a benzo[d][1,3]dioxole moiety, which is often associated with various pharmacological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives containing benzo[d][1,3]dioxole have demonstrated significant cytotoxic effects against various cancer cell lines:

  • HepG2 (Liver Cancer) : IC50 = 2.38 µM
  • HCT116 (Colon Cancer) : IC50 = 1.54 µM
  • MCF7 (Breast Cancer) : IC50 = 4.52 µM

These values indicate a potent antiproliferative effect compared to standard chemotherapeutic agents like doxorubicin, which has IC50 values ranging from 4.56 to 8.29 µM in similar assays .

The mechanisms underlying the anticancer activity include:

  • EGFR Inhibition : Compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), a common target in cancer therapies.
  • Apoptosis Induction : Studies involving annexin V-FITC apoptosis assessment reveal that these compounds can induce apoptosis in cancer cells through mitochondrial pathways by modulating proteins such as Bax and Bcl-2 .

Antidiabetic Activity

In addition to anticancer properties, this compound has shown promise as an antidiabetic agent. Research indicates that derivatives exhibit significant inhibitory activity against α-amylase, an enzyme crucial for carbohydrate metabolism:

CompoundIC50 (µg/mL)
Compound A2.57
Compound B4.28

These findings suggest potential applications in managing diabetes and related metabolic disorders .

Antimicrobial Activity

Compounds derived from the benzo[d][1,3]dioxole framework have also been evaluated for their antimicrobial properties. In vitro tests have demonstrated efficacy against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus625–1250 µg/mL
Escherichia coli500 µg/mL
Candida albicans>1000 µg/mL

This broad-spectrum activity highlights the versatility of these compounds in addressing infectious diseases .

Case Studies

Several case studies have explored the biological activities of related compounds:

  • Study on Anticancer Activity : A study published in PubMed assessed the effects of synthesized thiourea derivatives incorporating benzo[d][1,3]dioxole on various cancer cell lines. The results indicated that these derivatives exhibited lower cytotoxicity in normal cells while maintaining efficacy against cancer cells .
  • Antidiabetic Potential : Research focused on benzodioxol carboxamide derivatives found that certain compounds significantly inhibited α-amylase activity, suggesting their potential role in diabetes management .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N-(benzo[d][1,3]dioxol-5-yl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide exhibit promising anticancer properties. A study highlighted the synthesis of related compounds that demonstrated cytotoxic effects against prostate cancer and melanoma cell lines. The mechanism of action is believed to involve the inhibition of specific signaling pathways crucial for cancer cell proliferation and survival .

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. For instance, derivatives featuring the benzodioxole moiety have shown inhibitory effects against enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are significant targets in the treatment of Type 2 diabetes mellitus and Alzheimer's disease, respectively . The structure-activity relationship (SAR) studies have provided insights into how modifications can enhance potency.

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the dihydropyridine core followed by functionalization at the carboxamide position. Various synthetic routes have been explored to optimize yield and purity:

StepReaction TypeKey ReagentsOutcome
1CondensationBenzodioxole derivatives + ChlorobenzylamineFormation of intermediate
2CyclizationAcidic conditionsDihydropyridine ring closure
3AcylationAcetic anhydride or similarFinal carboxamide product

In vitro Studies

In vitro studies have demonstrated the compound's ability to induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and caspase activation . Additionally, its interaction with cell surface receptors involved in signaling pathways has been characterized using binding assays.

In vivo Studies

Animal model studies are crucial for understanding the pharmacokinetics and pharmacodynamics of this compound. Preliminary results suggest effective absorption and bioavailability, with observed tumor regression in treated models . Future studies are required to assess long-term effects and potential toxicity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Scaffold and Functional Group Analysis

Dihydropyridinone Derivatives
  • N-(4-(Dimethylamino)phenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (): Shares the 2-oxo-1,2-dihydropyridine-3-carboxamide core. Substituent: 4-(dimethylamino)phenyl instead of benzo[d][1,3]dioxol-5-yl. Key Differences:
  • The electron-rich dimethylamino group may reduce metabolic stability compared to the chloro-benzyl and methylenedioxyphenyl groups in the target compound.
  • Lower lipophilicity (clogP ≈ 1.8 vs. target’s estimated ~3.5) could impact membrane permeability .
Thiazole- and Benzodiazepine-Containing Analogs
  • (R)-3-benzyl-N-(4-methyl-3-(...)-phenyl)-...-benzodiazepine-8-carboxamide (11f) (): Contains a benzodiazepine core instead of dihydropyridinone. Key Differences:
  • Larger molecular weight (~750 g/mol vs. ~425 g/mol for the target) may reduce bioavailability.
  • The benzodiazepine scaffold suggests divergent biological targets (e.g., CNS receptors) compared to kinase inhibition typical of dihydropyridinones .

Substituent and Pharmacophore Variations

Benzo[d][1,3]dioxol Modifications
  • 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-pyrrole-3-carboxamide (D-19) ():
    • Retains the methylenedioxyphenyl group but links it via a methylene bridge to a pyrrole-carboxamide.
    • Key Differences :
  • 4,6-Dimethyl substitution on the dihydropyridinone may sterically hinder target binding .
  • Compound 55 ():

    • Incorporates benzo[d][1,3]dioxol-5-yl attached to a cyclopropanecarboxamide-thiazole hybrid.
    • Key Differences :
  • 3-Chloro-4-methoxybenzoyl substituent introduces polar interactions distinct from the target’s 4-chlorobenzyl group .

Structural and Pharmacokinetic Implications

Electronic and Steric Effects

Compound Key Substituents Electronic Effects Steric Effects
Target Compound 4-Chlorobenzyl, benzo[d][1,3]dioxol-5-yl Electron-withdrawing (Cl), moderate π-π Moderate bulk from benzyl and dioxolane
N-(4-(Dimethylamino)phenyl) Dimethylamino, phenyl Electron-donating (NMe₂), reduced π-π Minimal bulk
D-19 () 4,6-Dimethylpyridinone, pyrrole Electron-donating (Me), enhanced π-π High bulk from pyrrole and methyl groups

Predicted ADME Properties

Compound clogP PSA (Ų) Bioavailability
Target Compound ~3.5 ~90 Moderate (high logP)
N-(4-(Dimethylamino)phenyl) ~1.8 ~110 High (low logP)
Compound 55 () ~4.0 ~85 Low (high rigidity)

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